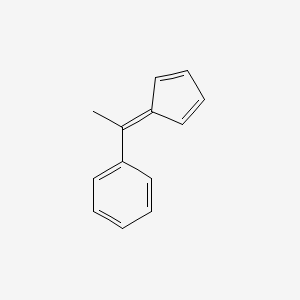

6-甲基-6-苯基富瓦烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methyl-6-phenylfulvene is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Benzene, [1-(2,4-cyclopentadien-1-ylidene)ethyl]-, and 1-cyclopenta-2,4-dien-1-ylideneethylbenzene .

Molecular Structure Analysis

The molecular weight of 6-Methyl-6-phenylfulvene is 168.23 g/mol . The InChIKey, which is a unique identifier for the compound, is MBNCGVQBXYMZSC-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 6-Methyl-6-phenylfulvene are complex and varied. For instance, irradiation of different fulvenes results in an unusual photoisomerization and leads to spiro [2.4]heptadienes .Physical And Chemical Properties Analysis

6-Methyl-6-phenylfulvene has a molecular weight of 168.23 g/mol and a complexity of 246 . It has a rotatable bond count of 1 and a topological polar surface area of 0 Ų .科学研究应用

芳香性质和磁共振研究

- 通过质子磁共振研究探索了6-甲基-6-苯基富瓦烯的芳香性质,表明这些化合物应被视为环二烯而不是芳香化合物 (赫弗南和琼斯,1966)。

结构分析和晶格效应

- 对6-甲基-6-苯基富瓦烯及其衍生物结构的研究揭示了共振和晶格效应对芳基和富瓦烯环共面性的影响 (彼得森等人,1999)。

电化学研究

- 电化学研究表明,6-甲基-6-苯基富瓦烯及其衍生物表现出有趣的特性,可用于光收集应用 (戈德曼等人,2016)。

有机钼化合物

- 6-甲基-6-苯基富瓦烯已用于合成光学活性有机钼配合物,该配合物在不对称合成和催化中具有潜在应用 (莫里亚蒂和劳施,1989)。

肷金茂配合物的合成路线

- 已经使用6-甲基-6-苯基富瓦烯合成特定的茂金属配合物,这可以显着提高聚合中的分子量和共聚单体的掺入 (元等人,2003)。

环加成反应

- 对富瓦烯(包括6-甲基-6-苯基富瓦烯)的环加成反应的研究有助于更好地了解它们的化学反应性和在有机合成中的潜在应用 (卢斯库斯,1971)。

未来方向

作用机制

Target of Action

6-Methyl-6-phenylfulvene is a complex organic compound that belongs to the class of benzene and substituted derivatives Its aromatic character suggests that it may interact with various biological targets that have affinity for aromatic compounds .

Mode of Action

It is known that the compound has an aromatic character, which suggests that it may interact with its targets through pi stacking, a common interaction between aromatic rings . This interaction could lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

It is classified under the biosynthetic pathway of shikimates and phenylpropanoids . These pathways are involved in the production of a wide range of secondary metabolites in plants, including flavonoids, tannins, and lignin, which play crucial roles in plant defense mechanisms.

Result of Action

Given its aromatic nature, it may influence the structure and function of various biomolecules through interactions with aromatic residues .

属性

IUPAC Name |

1-cyclopenta-2,4-dien-1-ylideneethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNCGVQBXYMZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

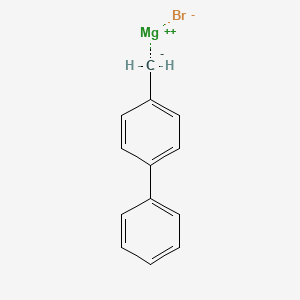

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

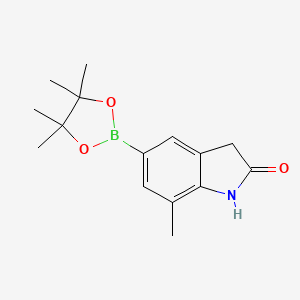

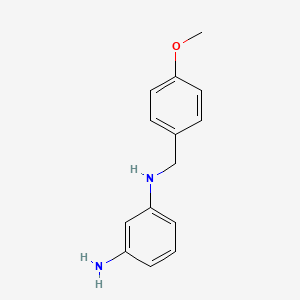

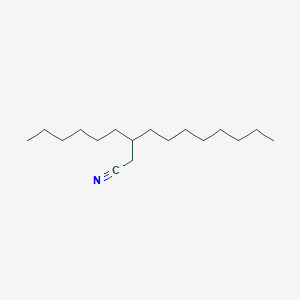

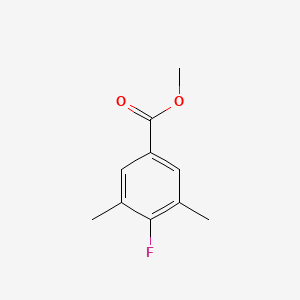

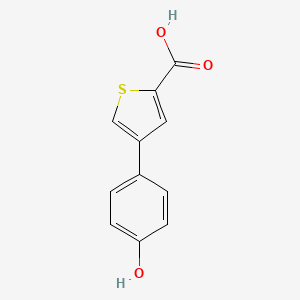

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)

![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)